{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine
Description
{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine is a pyridine derivative featuring a methanamine group at the 4-position of the pyridine ring and a 2-(dimethylamino)ethoxy substituent at the 2-position. It is frequently utilized as a pharmaceutical intermediate, as evidenced by its commercial availability through multiple suppliers .
Properties
IUPAC Name |
2-[4-(aminomethyl)pyridin-2-yl]oxy-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13(2)5-6-14-10-7-9(8-11)3-4-12-10/h3-4,7H,5-6,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPHTCBFVUEGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=NC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets, including receptors and enzymes. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following chemical structure:
- Chemical Formula : C₁₁H₁₅N₃O
- Molecular Weight : 201.26 g/mol
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Receptor Modulation : The compound acts as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular functions.
- Enzyme Inhibition : It has shown potential in inhibiting key enzymes involved in metabolic processes, which can lead to therapeutic effects in disease models.
1. Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Research indicates that derivatives of this compound may modulate α7 nAChRs, which are implicated in cognitive functions and neuroprotection. A study demonstrated that certain modifications to the compound enhanced its potency as an allosteric modulator of these receptors:
| Compound | EC50 (µM) | Max Modulation (%) |
|---|---|---|
| 7a | 0.14 | 600 |
| 7b | 1.9 | 600 |
| 7q | 0.38 | 1200 |
This modulation suggests potential applications in treating neurodegenerative diseases .
2. Inhibition of Dihydrofolate Reductase (DHFR)
The compound's structural analogs have been studied for their ability to inhibit DHFR, an enzyme crucial for DNA synthesis. Inhibition of DHFR can lead to reduced cell proliferation, making these compounds candidates for cancer therapy:
| Compound Name | Target Enzyme | Activity |
|---|---|---|
| Pyrido[2,3-d]pyrimidine derivatives | Dihydrofolate Reductase | High Affinity |
Inhibitors of DHFR are known to be effective against various cancers and autoimmune diseases .
Case Study 1: Neuroprotective Effects
In a preclinical model of Alzheimer's disease, a derivative of this compound was administered to assess its neuroprotective properties. Results indicated significant improvements in cognitive function and reductions in amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegeneration.
Case Study 2: Anticancer Activity
Another study evaluated the anticancer efficacy of the compound against human breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity at low concentrations.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyridine ring substituted with a dimethylaminoethoxy group and a methanamine group. Its molecular formula is with a molecular weight of 195.26 g/mol. The structural formula can be represented as follows:
- IUPAC Name : 2-[4-(aminomethyl)pyridin-3-yl]oxy-N,N-dimethylethanamine
- Canonical SMILES : CN(C)CCOC1=C(C=CN=C1)CN
Chemistry
The compound serves as a building block in organic synthesis and coordination chemistry. It can undergo various chemical reactions, including:
- Oxidation : Using oxidizing agents like potassium permanganate.
- Reduction : Employing reducing agents such as lithium aluminum hydride.
- Substitution : Participating in nucleophilic substitution reactions.
These reactions facilitate the creation of more complex organic molecules and specialized ligands.
Biology
In biological contexts, {2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine is studied for its interactions with enzymes and receptors. It may act as an agonist or antagonist, influencing various biochemical pathways. Notably, it has shown promise in:
- Antimicrobial Activity : Particularly against Mycobacterium tuberculosis (M.tb).
- Cancer Research : Investigated for its potential to inhibit cancer cell proliferation, especially in cases involving mutant epidermal growth factor receptors (EGFR).
Medicine
The compound is being researched as a pharmaceutical intermediate for new drug development. Its unique properties may allow it to target specific diseases more effectively while minimizing side effects.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
| Substituent Type | Effect on Activity against M.tb | Toxicity (VERO Cell Line) |
|---|---|---|
| Electron-donating groups | Enhanced activity | >32 µg/mL |
| Electron-withdrawing groups | Reduced efficacy | N/A |
| Chain Length Variations | Affected solubility and potency | N/A |
Case Study 1: Anti-Tubercular Activity
Research has demonstrated that specific derivatives of this compound exhibit over a five-fold increase in potency against M.tb compared to baseline compounds. These analogues also show favorable pharmacokinetic profiles, indicating their therapeutic potential against tuberculosis.
Case Study 2: Cancer Cell Proliferation Inhibition
In studies targeting cancer cell lines with mutant EGFR, compounds similar to this compound demonstrated significant inhibition of cell proliferation at concentrations below 1 mM. This suggests potential utility in treating lung cancer and other malignancies driven by EGFR mutations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary primarily in the substituents on the pyridine ring and the position of functional groups.
Substituent Variations at the Pyridine 2-Position
[2-(2-Fluorophenoxy)pyridin-4-yl]methanamine
- Structure: A 2-fluorophenoxy group replaces the dimethylaminoethoxy substituent at the pyridine 2-position.
- Molecular Formula : C₁₂H₁₁FN₂O (MW: 218.23) .
- Key Features : The aromatic fluorine atom may enhance metabolic stability and binding affinity in drug-receptor interactions due to its electron-withdrawing effects.
(2-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-4-yl)methanamine
- Structure: A pyrrolidine (cyclic secondary amine) replaces the dimethylamino group in the ethoxy chain.
- Molecular Formula : C₁₂H₁₉N₃O (MW: 221.30) .
[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
Variations in Pyridine Substitution Patterns
[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine
- Structure : Methanamine is at the pyridine 2-position, with a 4-(2,2-difluoroethoxy) substituent.
- Molecular Formula : C₈H₁₀F₂N₂O (MW: 188.18) .
[4-(2-Methylphenoxy)pyridin-2-yl]methanamine
Comparative Data Table
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight | Key Functional Attributes |
|---|---|---|---|---|
| {2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine | 2-(dimethylamino)ethoxy (4) | C₁₀H₁₇N₃O | 203.27 | Tertiary amine, hydrophilic |
| [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine | 2-(2-fluorophenoxy) (4) | C₁₂H₁₁FN₂O | 218.23 | Fluorine-enhanced stability |
| (2-(2-(Pyrrolidin-1-yl)ethoxy)pyridin-4-yl)methanamine | 2-(pyrrolidinylethoxy) (4) | C₁₂H₁₉N₃O | 221.30 | Cyclic amine, steric bulk |
| [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine | 2-(methoxyethoxy) (4) | C₉H₁₄N₂O₂ | 182.22 | Flexible ether chain |
| [4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine | 4-(difluoroethoxy) (2) | C₈H₁₀F₂N₂O | 188.18 | Electron-withdrawing substituent |
| [4-(2-Methylphenoxy)pyridin-2-yl]methanamine | 4-(2-methylphenoxy) (2) | C₁₃H₁₄N₂O | 214.27 | Hydrophobic aromatic group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
